

# Spectroscopic Data of 2-Iodo-4-methyl-1-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: **2-Iodo-4-methyl-1-nitrobenzene**

Cat. No.: **B1586287**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **2-Iodo-4-methyl-1-nitrobenzene**. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of key spectroscopic techniques for the characterization of this compound. While experimental data for this specific molecule is not readily available in public databases, this guide will present predicted spectroscopic data based on established principles and data from analogous compounds.

## Compound Overview

**2-Iodo-4-methyl-1-nitrobenzene** is an aromatic organic compound with the chemical formula  $C_7H_6INO_2$ .<sup>[1][2]</sup> Its structure consists of a benzene ring substituted with an iodine atom, a methyl group, and a nitro group at positions 2, 4, and 1, respectively. The molecular weight of this compound is approximately 263.03 g/mol .<sup>[1][2]</sup> Understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

Key Identifiers:

Identifier	Value
IUPAC Name	<b>2-Iodo-4-methyl-1-nitrobenzene</b>
CAS Number	52488-29-6
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>

| Molecular Weight | 263.03 g/mol |

## Molecular Structure

The arrangement of substituents on the benzene ring dictates the expected spectroscopic behavior of the molecule.

Caption: Molecular structure of **2-Iodo-4-methyl-1-nitrobenzene**.

## Safety and Handling

As with any chemical substance, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for **2-Iodo-4-methyl-1-nitrobenzene** is not widely available, data from structurally similar nitroaromatic and iodoaromatic compounds suggest that it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

## Infrared (IR) Spectroscopy

### Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

## Predicted IR Spectrum

The IR spectrum of **2-Iodo-4-methyl-1-nitrobenzene** is expected to exhibit several characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
~3100-3000	Aromatic C-H	Stretching
~2950-2850	Methyl C-H	Stretching
~1590, 1475	Aromatic C=C	Stretching
~1525	Nitro (NO <sub>2</sub> ) **	Asymmetric Stretching
~1345	Nitro (NO <sub>2</sub> ) **	Symmetric Stretching
~1100-1000	C-N	Stretching
~850-800	C-H	Out-of-plane Bending (Aromatic)
~600-500	C-I	Stretching

The most diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. Data from similar compounds like 1-iodo-4-nitrobenzene supports these expected ranges.

## Experimental Protocol: Attenuated Total Reflectance (ATR) - IR

- Sample Preparation: A small amount of solid **2-Iodo-4-methyl-1-nitrobenzene** is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.
- Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

## <sup>1</sup>H NMR Spectroscopy

Theoretical Principles: <sup>1</sup>H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

Predicted <sup>1</sup>H NMR Spectrum:

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0	Doublet (d)	1H	H-3
~7.8	Doublet of doublets (dd)	1H	H-5
~7.4	Doublet (d)	1H	H-6
~2.5	Singlet (s)	3H	-CH <sub>3</sub>

- The aromatic protons are expected to be in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.
- The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group and will likely be the most downfield.
- The methyl protons will appear as a singlet in the typical alkyl region.

Caption: Predicted <sup>1</sup>H NMR assignments for **2-Iodo-4-methyl-1-nitrobenzene**.

## <sup>13</sup>C NMR Spectroscopy

Theoretical Principles: <sup>13</sup>C NMR spectroscopy detects the resonance of carbon-13 nuclei. The chemical shift of each carbon atom provides information about its hybridization and electronic environment.

Predicted  $^{13}\text{C}$  NMR Spectrum:

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~150	C-1 (C-NO <sub>2</sub> )
~145	C-4 (C-CH <sub>3</sub> )
~139	C-5
~135	C-3
~125	C-6
~95	C-2 (C-I)
~21	-CH <sub>3</sub>

- The carbon attached to the nitro group (C-1) and the methyl group (C-4) will be significantly downfield.
- The carbon bearing the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect".
- The remaining aromatic carbons will have chemical shifts in the typical aromatic region.
- The methyl carbon will appear in the aliphatic region.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Iodo-4-methyl-1-nitrobenzene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

- Data Analysis: Integrate the  $^1\text{H}$  NMR signals, determine the chemical shifts, and analyze the splitting patterns. Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the molecule.

## Mass Spectrometry (MS) Theoretical Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural insights.

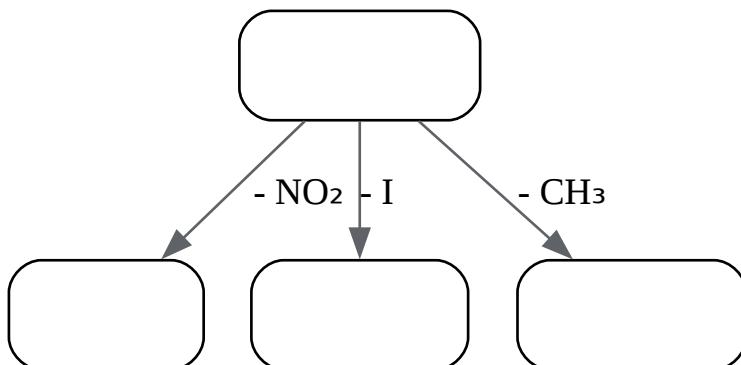
## Predicted Mass Spectrum

Expected Molecular Ion: The molecular ion peak ( $\text{M}^+$ ) is expected at  $\text{m/z} = 263$ , corresponding to the molecular weight of the compound.

Key Fragmentation Pathways:

- Loss of  $\text{NO}_2$ : A significant fragment at  $\text{m/z} = 217$ , resulting from the loss of a nitro group (mass = 46).
- Loss of I: A fragment at  $\text{m/z} = 136$ , corresponding to the loss of an iodine atom (mass = 127).
- Loss of  $\text{CH}_3$ : A fragment at  $\text{m/z} = 248$ , due to the loss of a methyl group (mass = 15).

The relative intensities of these fragment peaks can provide further structural confirmation.



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Caption: Predicted major fragmentation pathways for **2-Iodo-4-methyl-1-nitrobenzene** in mass spectrometry.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated.

## Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **2-Iodo-4-methyl-1-nitrobenzene**. By applying fundamental principles of IR, NMR, and mass spectrometry, and drawing comparisons with analogous structures, we have established a comprehensive set of expected spectral characteristics. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a standardized approach for obtaining empirical data, which can then be compared against these predictions for definitive structural elucidation.

## References

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